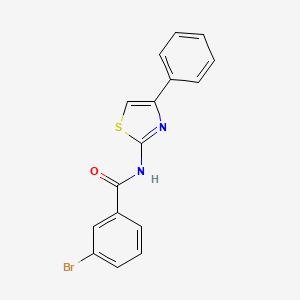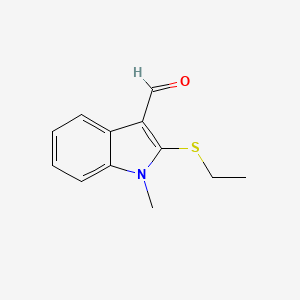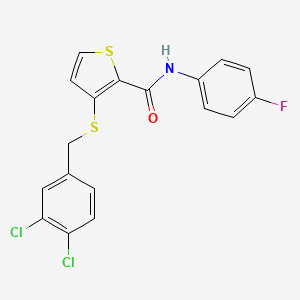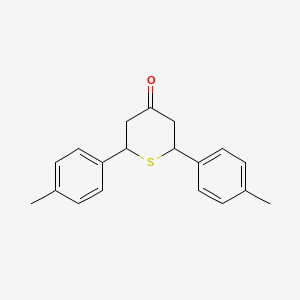
(Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole compounds, such as the one you mentioned, are a class of organic compounds that include a five-membered C3NS ring. These compounds are known for their diverse range of biological activities .
Molecular Structure Analysis
Thiazole compounds typically consist of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The exact structure of “(Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide” would need to be confirmed through spectroanalytical data such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions of thiazole compounds can vary widely depending on the specific compound and conditions. Generally, these compounds can undergo reactions such as alkylation, acylation, halogenation, and nitration .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole compounds can vary depending on their specific structure. These properties can be determined through various analytical techniques such as NMR, IR, and elemental analysis .Aplicaciones Científicas De Investigación
Spectroscopic and Thermal Analysis
One significant application of compounds similar to (Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide is in the field of spectroscopy and thermal analysis. For example, related compounds have been synthesized and characterized using various spectroscopic techniques, including IR, UV-Visible, NMR, ESR, and mass spectral data. These studies, complemented by thermal gravimetric analysis (TGA), help in understanding the properties and stability of such compounds under different conditions (Rizk, Emara, & Mahmoud, 2021).
Anticancer Potential
Another important research area is the evaluation of anticancer properties. Studies have shown that coordination compounds of similar chemicals exhibit notable toxicity against certain cancer cell lines. For instance, the Cu(II), Zn(II), and Ag(I) complexes of related compounds demonstrated significant anti-tumor properties against human colon carcinoma cells. These findings are pivotal in the development of new anticancer drugs (Rizk, Emara, & Mahmoud, 2021).
Antimicrobial and Antifungal Activities
Compounds related to (Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide have been researched for their antimicrobial and antifungal activities. Certain studies indicate that these compounds exhibit high activity against bacterial and fungal strains. For instance, Co(II) and Zn(II) complexes have shown high activity against various bacterial strains like S. aureus, P. aeruginisa, B. subtilis, and E. coli, highlighting their potential as antimicrobial agents (Karabasannavar, Allolli, & Kalshetty, 2017).
Drug Synthesis and Characterization
These compounds also play a role in the synthesis of novel drugs. Research has focused on designing and synthesizing new derivatives with potential pharmacological applications. This includes the synthesis of new classes of compounds, characterization by various spectroscopic techniques, and evaluations for potential medical applications like anti-cancer activity (Soni, Sanghvi, Devkar, & Thakore, 2015).
Molecular Structure and Interaction Analysis
Investigations into the molecular structure and interactions of related compounds have been conducted. Studies involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations provide insights into the molecular arrangements, intermolecular interactions, and stability of these compounds. Such research is crucial for understanding the properties and potential applications of these chemicals in various fields (Saeed et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2OS/c17-13-8-4-7-12(9-13)15(20)19-16-18-14(10-21-16)11-5-2-1-3-6-11/h1-10H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXMKQVCIFXHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2666518.png)
![1-butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2666520.png)

![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2666525.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)



![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2666531.png)
![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2666534.png)
![2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2666535.png)
